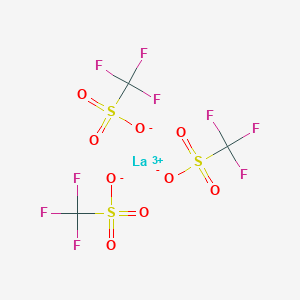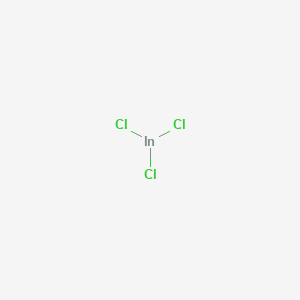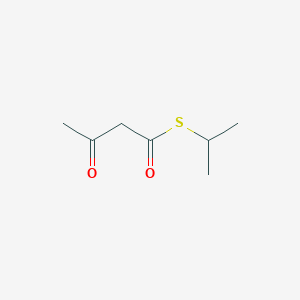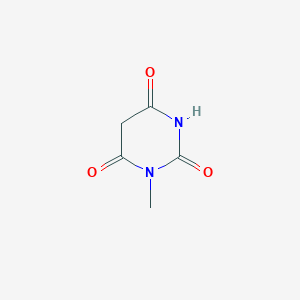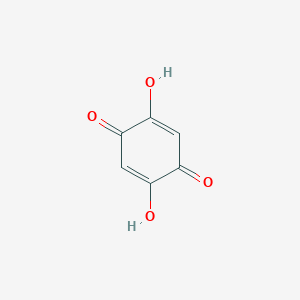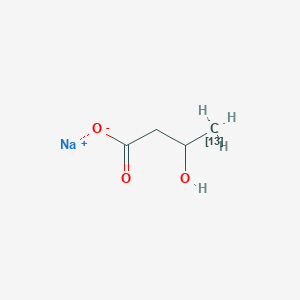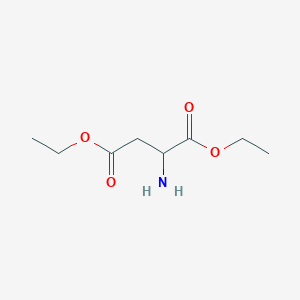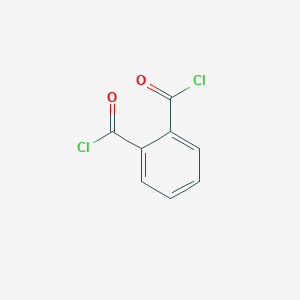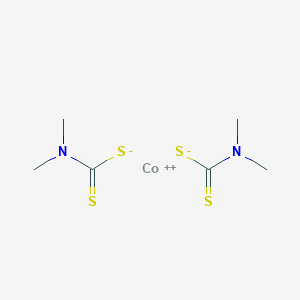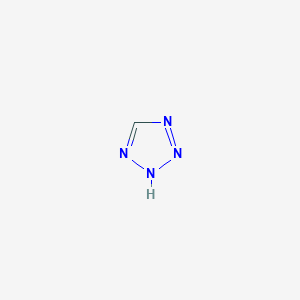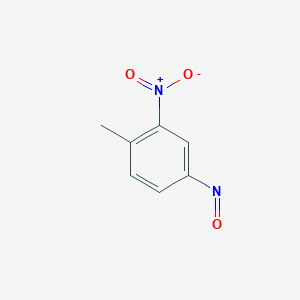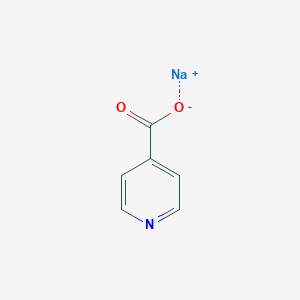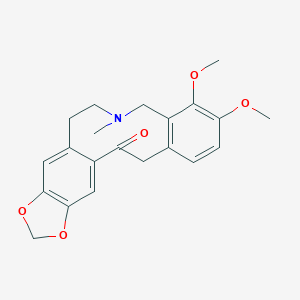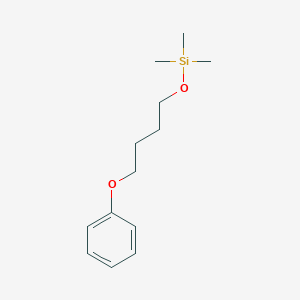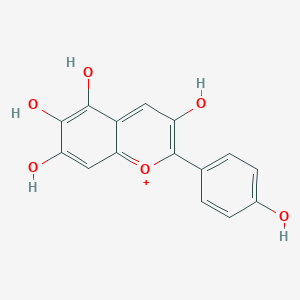
Aurantinidin
Vue d'ensemble
Description
Aurantinidin is a water-soluble, red plant dye . It is a member of the class of compounds known as anthocyanidins and is a hydroxy derivative of pelargonidin . Aurantinidin has been reported to occur in Impatiens aurantiaca (Balsaminaceae), and also in cultivars from genus Alstroemeria .
Synthesis Analysis
A complete conformational analysis on the isolated and PCM modeled aqueous solution cationic, neutral, and anionic forms of aurantinidin was carried out at the B3LYP/6–31++G (d,p) level . The most stable conformers of isolated cationic and neutral forms of aurantinidin are completely planar, whereas ring B and 3OH are significantly twisted with regard to the AC system in the anion .Molecular Structure Analysis
The plane of the B ring is slightly rotated with regard to the AC bicycle even in the most stable conformers of the cation and quinonoidal form . The most stable conformers of the cation, in both gas phase and aqueous solution, display anti and syn orientations for hydroxyls at 3 and 5 positions .Chemical Reactions Analysis
The most stable tautomer of neutral aurantinidin is obtained by deprotonating hydroxyl at C5 in gas phase, but at C7 in water solution, according to PCM . Also, the most stable tautomer of the anion is different in gas phase (hydrogens are abstracted from hydroxyls at C5 and C4’) and PCM calculations for water solution (C3 and C5) .Physical And Chemical Properties Analysis
Aurantinidin has a chemical formula of C15H11O6+ and a molar mass of 287.24 g/mol . It is a water-soluble compound . More detailed physical and chemical properties would require specific experimental measurements or computational modeling.Applications De Recherche Scientifique
1. Solar Cell Efficiency Improvement
Aurantinidin has been studied for its potential in improving the efficiency of dye-sensitized solar cells. Researchers have modeled modifications to Aurantinidin's molecular structure, demonstrating improvements in its electron injection properties, light-harvesting efficiencies, and open-circuit photovoltages, which are crucial for solar cell performance (Obasuyi, Glossman-Mitnik, & Flores-Holguín, 2020).
2. Anticancer Agent
Auraptene, a compound isolated from Citrus aurantium, which contains Aurantinidin, has shown potential as an anticancer agent. It has demonstrated inhibitory and chemo-preventive effects on various cancer cell lines, affecting cell growth, inflammation, and apoptosis. It modulates intracellular signaling pathways, showing promise in cancer treatment (Tayarani-Najaran, Tayarani-Najaran, & Eghbali, 2021).
3. Anti-Ischemic Effects
Aurantii Fructus, containing Aurantinidin, has been studied for its anti-ischemic effects. It has shown significant prevention of decreases in perfusion pressure, aortic flow, coronary flow, and cardiac output under ischemic conditions in isolated rat hearts, suggesting its potential in treating ischemic heart conditions (Kang et al., 2007).
4. Gastrointestinal Motility Improvement
The components of Aurantii Fructus, which include Aurantinidin, have been identified as potentially beneficial for improving gastrointestinal motility disorders. A comprehensive analysis of its chemical components and their effects on gastrointestinal functions has been conducted, highlighting its therapeutic potential in this area (He et al., 2018).
5. Antioxidant and Anti-inflammatory Properties
Aurantinidin, through its presence in Citrus aurantium, has been associated with antioxidant and anti-inflammatory properties. These effects are beneficial in various health conditions, including reducing neuroinflammation and potentially contributing to the modulation of neurotransmitter systems (Sasaki et al., 2019).
6. Anxiety Treatment
Studies involving Citrus aurantium, which contains Aurantinidin, have indicated its potential in treating anxiety. Its essential oils have shown anxiolytic effects in various stress conditions, suggesting its use in anxiety management (Mannucci et al., 2018).
Safety And Hazards
Orientations Futures
Theoretical modifications of the molecular structure of Aurantinidin were modeled, and the optical and electrical properties were calculated by using density functional theory (DFT) and time-dependent DFT (TD–DFT) . The modifications improved the electron injection properties of the molecules with higher light-harvesting efficiencies . This suggests potential applications of Aurantinidin in dye-sensitized solar cells .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19/h1-6H,(H4-,16,17,18,19,20)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONRPRFJVEJKB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331603 | |
| Record name | Aurantinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aurantinidin | |
CAS RN |
25041-66-1 | |
| Record name | Aurantinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



